molecular formula C6H13NO B1299892 (R)-(Piperidin-3-yl)methanol CAS No. 37675-20-0

(R)-(Piperidin-3-yl)methanol

Cat. No.: B1299892
CAS No.: 37675-20-0
M. Wt: 115.17 g/mol
InChI Key: VUNPWIPIOOMCPT-ZCFIWIBFSA-N
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Description

®-(Piperidin-3-yl)methanol is a chiral compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol It is characterized by a piperidine ring substituted with a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(Piperidin-3-yl)methanol can be synthesized through several methods. One common approach involves the reduction of ®-3-piperidone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and at room temperature to yield ®-(Piperidin-3-yl)methanol .

Industrial Production Methods: Industrial production of ®-(Piperidin-3-yl)methanol may involve similar reduction processes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: ®-(Piperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form ®-3-piperidinone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Further reduction of ®-(Piperidin-3-yl)methanol can lead to the formation of ®-3-piperidinemethane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products:

    Oxidation: ®-3-piperidinone.

    Reduction: ®-3-piperidinemethane.

    Substitution: Depending on the nucleophile, various substituted piperidine derivatives.

Scientific Research Applications

®-(Piperidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(Piperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (S)-(Piperidin-3-yl)methanol
  • ®-3-piperidinone
  • ®-3-piperidinemethane

Comparison: ®-(Piperidin-3-yl)methanol is unique due to its chiral nature and the presence of a hydroxymethyl group. Compared to (S)-(Piperidin-3-yl)methanol, it has different stereochemistry, which can lead to distinct biological activities and interactions. ®-3-piperidinone and ®-3-piperidinemethane are related compounds that can be derived from ®-(Piperidin-3-yl)methanol through oxidation and reduction reactions, respectively .

Properties

IUPAC Name

[(3R)-piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNPWIPIOOMCPT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357382
Record name (R)-(Piperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37675-20-0
Record name (3R)-3-Piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37675-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(Piperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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